3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
Description
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 3 and a [1,2,4]triazolo[4,3-a]pyrazine moiety at position 5. The triazolo-pyrazine core is a bicyclic system with a partially saturated pyrazine ring fused to a triazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or cytotoxic agent development .
Properties
Molecular Formula |
C10H10BrN5 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H10BrN5/c11-8-3-7(4-13-5-8)10-15-14-9-6-12-1-2-16(9)10/h3-5,12H,1-2,6H2 |
InChI Key |
KPLAVLIOHFTOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC(=CN=C3)Br)CN1 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclization of Functionalized Pyrazines
The triazolo[4,3-a]pyrazine scaffold is typically constructed through cyclocondensation reactions. A representative method involves:
Step 1: Preparation of 5-Bromopyridine-2,3-diamine
- Reactants : 5-Bromo-2,3-diaminopyridine (5.0 g, 27 mmol), butyric acid (2.7 mL, 29 mmol), HATU (15.01 g, 40 mmol), and DIPEA (14 mL, 80 mmol) in DMF (90 mL).
- Conditions : Stirred at 50°C overnight under nitrogen.
- Workup : Diluted with water, extracted with EtOAc, and washed with NaHCO₃ and LiCl solutions.
Step 2: Reduction with Lithium Aluminum Hydride
- Reactants : N-(2-amino-5-bromo-3-pyridyl)butanamide (2.50 g, 9.69 mmol) in THF (40 mL) treated with LiAlH₄ (30 mL, 1M in THF).
- Conditions : Cooled to −78°C, warmed to RT, and stirred overnight.
- Workup : Quenched with water, extracted with EtOAc, and concentrated.
Step 3: Cyclization to Form Triazolo-Pyrazine
- Reactants : Intermediate hydrazine derivative treated with dehydrative agents (e.g., POCl₃ or PCl₃).
- Yield : ~52% over two steps for analogous compounds.
Alternative Route via Suzuki-Miyaura Coupling
A Pd-catalyzed cross-coupling strategy enables modular functionalization:
Step 1: Synthesis of Boronic Ester Intermediate
- Reactants : 3-Bromo-triazolo[4,3-a]pyrazine derivative (100 mg, 0.25 mmol), Pd-PEPPSI-IHeptCl (3 mg), and 2-propylzinc bromide (0.5M in THF).
- Conditions : Toluene solvent, RT, under nitrogen.
Step 2: Coupling with 5-Bromopyridine
- Reactants : 5-Bromopyridin-3-ylboronic acid (1.2 eq), Na₂CO₃ (2 eq), and Pd(PPh₃)₄ (5 mol%).
- Conditions : Heated at 80°C in dioxane/H₂O (3:1) for 12h.
- Yield : ~60–75% for analogous triazolo-pyrazines.
Key Reaction Optimization Data
| Parameter | Condition/Result | Source |
|---|---|---|
| Cyclization Temperature | 50–80°C | |
| Coupling Catalyst | Pd-PEPPSI-IHeptCl | |
| Typical Yield | 52–75% | |
| Purity (HPLC) | >95% |
Critical Analysis of Methodologies
- Cyclization Efficiency : LiAlH₄ reduction followed by cyclization provides higher regioselectivity but requires strict anhydrous conditions.
- Pd-Catalyzed Coupling : Suzuki-Miyaura coupling offers flexibility for late-stage diversification but suffers from sensitivity to steric hindrance.
- Scalability : The Stille cross-coupling route (e.g., using tributylstannane reagents) is scalable to multi-gram quantities but generates toxic byproducts.
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to fit into the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Compounds:
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine Core: Pyrazine-fused triazole (electron-deficient due to pyrazine’s N-atoms). Substituents: Bromine (electron-withdrawing) on pyridine.
6-Bromo-3-(3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 943613-36-3)
- Core : Pyridine-fused triazole (less electron-deficient than pyrazine).
- Substituents : Bromine on triazolo-pyridine, pyridinyl group.
- Properties : Molar mass 275.1 g/mol, pKa ~2.70 (acidic proton likely from triazole) .
8-Methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (CAS 887344-13-0)
- Core : Pyrazine-fused triazole with methyl and CF₃ groups.
- Substituents : CF₃ (strong electron-withdrawing), methyl (electron-donating).
- Properties : Mol. formula C₇H₁₁Cl₂F₃N₄; increased solubility due to dihydrochloride salt .
Comparison Table:
*Hypothetical formula based on structural inference.
Reactivity and Stability
- Dimroth Rearrangement : Pyridine-fused triazolopyridines (e.g., 6-bromo-3-pyridinyl analog) undergo Dimroth rearrangement under electron-withdrawing substituent effects, converting to [1,2,4]triazolo[1,5-a]pyridines . The target compound’s pyrazine core may resist this due to higher inherent electron deficiency.
- Bromine Reactivity : The Br atom in the target compound and 6-bromo-3-pyridinyl analog enables cross-coupling reactions (e.g., Suzuki), useful for further functionalization .
Physicochemical Properties
*Estimated based on formula C₁₀H₉BrN₆.
Research Implications
The pyrazine core in the target compound offers distinct advantages over pyridine-fused analogs, including greater stability against rearrangement and tunable electronic properties for drug design. Bromination enhances lipophilicity and provides a handle for synthetic modifications, while CF₃ or methyl groups in analogs improve solubility or target affinity .
Biological Activity
3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Chemical Name : 3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride
- CAS Number : 1803588-43-3
- Molecular Formula : C10H13BrCl3N5
- Molecular Weight : 389.51 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable anticancer activity. The specific compound under consideration has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.83 ± 0.07 | Induction of apoptosis |
| MCF-7 | 0.15 ± 0.08 | Cell cycle arrest |
| HeLa | 2.85 ± 0.74 | Inhibition of c-Met kinase signaling |
These findings indicate that the compound possesses potent inhibitory effects on tumor growth and can induce apoptosis in cancer cells through various mechanisms.
The biological activity of 3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is primarily attributed to its interaction with specific kinases involved in cancer progression:
- c-Met Kinase Inhibition : The compound has shown significant inhibition of c-Met kinase with an IC50 value in the nanomolar range (48 nM), which is crucial for tumor growth and metastasis .
- VEGFR-2 Inhibition : It also exhibits inhibitory effects on VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which plays a vital role in angiogenesis .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on A549 Cell Line : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V-FITC staining .
- Cell Cycle Analysis : Flow cytometry analysis revealed that the compound caused G0/G1 phase arrest in A549 cells, indicating its potential to halt cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
